molecular formula C23H28N4O3 B6496177 N'-(3-acetamidophenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide CAS No. 955610-97-6

N'-(3-acetamidophenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide

Cat. No.: B6496177
CAS No.: 955610-97-6
M. Wt: 408.5 g/mol
InChI Key: MWFPUBJDFFDESZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(3-acetamidophenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a synthetic ethanediamide derivative featuring a 3-acetamidophenyl group linked via an ethanediamide bridge to a 1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl ethyl moiety. The tetrahydroquinoline scaffold is associated with bioactivity in CNS and antimicrobial agents, while the acetamidophenyl group may enhance solubility or receptor binding .

Properties

IUPAC Name

N'-(3-acetamidophenyl)-N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3/c1-3-27-13-5-6-18-14-17(9-10-21(18)27)11-12-24-22(29)23(30)26-20-8-4-7-19(15-20)25-16(2)28/h4,7-10,14-15H,3,5-6,11-13H2,1-2H3,(H,24,29)(H,25,28)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFPUBJDFFDESZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=CC(=C3)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinolinyl Oxamide Derivatives (QODs)

highlights N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide, a structurally related QOD. Key comparisons include:

  • Core Structure: Both compounds share an ethanediamide linker and tetrahydroquinoline group. However, the QOD substitutes the 3-acetamidophenyl with a benzodioxol ring, which may alter electron distribution and steric bulk.
  • The 3-acetamidophenyl group in the target compound could confer distinct binding interactions (e.g., hydrogen bonding via the acetamide) compared to the benzodioxol’s lipophilic π-π interactions .

Piperidinyl-Tetrahydropyrimidine Derivatives

describes compounds 31 and 33 , which incorporate a 3-acetamidophenyl-piperidine moiety. Differences include:

  • Scaffold: The target compound’s tetrahydroquinoline contrasts with the tetrahydropyrimidine core in 31 and 33.
  • Functional Groups : Both classes feature acetamidophenyl groups, but the tetrahydropyrimidine derivatives include difluorophenyl and methoxymethyl substituents, which may enhance metabolic stability or selectivity .

Benzothiazole Acetamides

lists benzothiazole-based acetamides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide ). Key distinctions:

  • Substituents : Trifluoromethyl and methoxy groups in benzothiazole derivatives may increase electronegativity and bioavailability compared to the ethyl group in the target compound .

Structural and Pharmacokinetic Data Comparison

The table below synthesizes inferred properties based on structural analogs:

Compound Core Structure Key Substituents Potential Target Inferred Bioactivity
Target Compound (N'-(3-acetamidophenyl)... Tetrahydroquinoline 3-Acetamidophenyl, Ethyl Enzymes/Receptors Antimalarial, CNS modulation
QOD () Tetrahydroquinoline Benzodioxol, Methyl Falcipain Antimalarial
Compound 31 () Tetrahydropyrimidine 3-Acetamidophenyl, Difluorophenyl Kinases/Proteases Anticancer, Antimicrobial
Benzothiazole Acetamide () Benzothiazole Trifluoromethyl, Methoxyphenyl Oxidoreductases Antimicrobial, Anti-inflammatory

Implications for Drug Design

The target compound’s unique combination of tetrahydroquinoline and 3-acetamidophenyl groups positions it as a hybrid of two bioactive pharmacophores:

  • Advantages: The ethyl group on tetrahydroquinoline may reduce cytotoxicity compared to methyl (as in QODs), while the acetamidophenyl could improve aqueous solubility.
  • Limitations : The lack of electron-withdrawing groups (e.g., fluorine in ) may limit target affinity compared to analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.